2-(Cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol 2-(Cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468307
InChI: InChI=1S/C11H17N3OS/c1-16-11-10(12-4-5-13-11)8-14(6-7-15)9-2-3-9/h4-5,9,15H,2-3,6-8H2,1H3
SMILES: CSC1=NC=CN=C1CN(CCO)C2CC2
Molecular Formula: C11H17N3OS
Molecular Weight: 239.34 g/mol

2-(Cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol

CAS No.:

Cat. No.: VC13468307

Molecular Formula: C11H17N3OS

Molecular Weight: 239.34 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol -

Specification

Molecular Formula C11H17N3OS
Molecular Weight 239.34 g/mol
IUPAC Name 2-[cyclopropyl-[(3-methylsulfanylpyrazin-2-yl)methyl]amino]ethanol
Standard InChI InChI=1S/C11H17N3OS/c1-16-11-10(12-4-5-13-11)8-14(6-7-15)9-2-3-9/h4-5,9,15H,2-3,6-8H2,1H3
Standard InChI Key NIAZUZJHTOYRHD-UHFFFAOYSA-N
SMILES CSC1=NC=CN=C1CN(CCO)C2CC2
Canonical SMILES CSC1=NC=CN=C1CN(CCO)C2CC2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-(cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol, reflects its intricate structure:

  • A pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) forms the core.

  • A methylthio group (-S-CH₃) is attached to the pyrazine ring at position 3.

  • A cyclopropylmethylamino substituent (-CH₂-NH-cyclopropyl) is linked to position 2 of the pyrazine ring.

  • An ethanol side chain (-CH₂CH₂OH) extends from the amino group .

Key Identifiers:

PropertyValueSource
Molecular FormulaC₁₁H₁₇N₃OS
Molecular Weight239.34 g/mol
CAS NumberNot explicitly reported
PubChem CIDNot yet assigned

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol typically involves multi-step reactions:

  • Pyrazine Core Formation: Pyrazine rings are often constructed via condensation reactions of α-diketones with diamines or through cyclization of amino alcohols .

  • Functionalization:

    • Methylthio Introduction: Thiolation at position 3 using methyl disulfide or thiomethylating agents under basic conditions .

    • Cyclopropylmethylamino Attachment: Nucleophilic substitution or reductive amination to introduce the cyclopropylmethylamine group .

  • Ethanol Side Chain Addition: Reaction with ethylene oxide or ethanolamine derivatives to append the hydroxyl-containing side chain .

A representative synthesis route is summarized below:

StepReaction TypeReagents/ConditionsYield
1Pyrazine ring formationAmmonia, glyoxal, 120°C60%
2MethylthiolationCH₃SH, K₂CO₃, DMF, 80°C45%
3CyclopropylmethylaminationCyclopropylmethyl bromide, Et₃N50%
4Ethanol side chain additionEthylene oxide, H₂O, 60°C65%

Note: Yields are illustrative and based on analogous syntheses .

Physicochemical Properties

While direct experimental data for this compound is limited, properties can be extrapolated from structurally related molecules:

Predicted Physical Properties

PropertyEstimated ValueBasis for Estimation
Boiling Point320–340°CAnalogous pyrazine derivatives
Density1.18–1.22 g/cm³Similar molecular volume
Solubility in WaterLow (≤10 mg/mL)Hydrophobic cyclopropyl group
LogP (Partition Coefficient)1.5–2.0Computed via fragment methods

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include:

    • N-H stretch: ~3300 cm⁻¹ (amino group).

    • C-S stretch: ~680 cm⁻¹ (methylthio group).

    • O-H stretch: ~3400 cm⁻¹ (ethanol hydroxyl) .

  • NMR (¹H and ¹³C):

    • Pyrazine ring protons: δ 8.5–9.0 ppm (aromatic).

    • Cyclopropyl CH₂: δ 0.5–1.2 ppm.

    • Ethanol CH₂OH: δ 3.6–3.8 ppm .

Industrial and Material Science Applications

Gas Scrubbing

Aminoethanol derivatives are effective in acid gas (e.g., CO₂, H₂S) removal. The cyclopropyl group may enhance solubility in nonpolar media, optimizing absorption kinetics .

Polymer Chemistry

As a monomer, the compound’s amino and hydroxyl groups enable polymerization into polyurethanes or epoxy resins, potentially improving thermal stability.

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